molecular formula C16H12O4 B1209584 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone CAS No. 2726-50-3

1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone

Cat. No.: B1209584
CAS No.: 2726-50-3
M. Wt: 268.26 g/mol
InChI Key: PMGWXIYBUNWUGY-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system substituted with hydroxy groups and an ethanone moiety. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2-hydroxyacetophenone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the benzofuran ring system.

    Hydroxylation: The intermediate product is then subjected to hydroxylation using reagents like hydrogen peroxide or a suitable oxidizing agent to introduce the hydroxy groups at the desired positions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy groups and benzofuran ring system allow the compound to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-Hydroxyphenyl)ethanone: This compound lacks the benzofuran ring system and has different chemical and biological properties.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone:

    1-(2,4,6-Trihydroxyphenyl)ethanone: The additional hydroxy groups provide different chemical properties and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzofuran ring system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-9(17)15-13-7-6-12(19)8-14(13)20-16(15)10-2-4-11(18)5-3-10/h2-8,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGWXIYBUNWUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181711
Record name 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2726-50-3
Record name 1-[6-Hydroxy-2-(4-hydroxyphenyl)-3-benzofuranyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2726-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002726503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84036
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84036
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Record name 1-(6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-3-YL)ETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJP146PXQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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